3-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine
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Overview
Description
3-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a nitro group, a phenyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the piperidine ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling reactions: The final step involves coupling the oxadiazole and nitrophenyl groups to the piperidine ring using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The oxadiazole ring can undergo reduction reactions to form various derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Aminophenyl derivatives: Formed by the reduction of the nitro group.
Hydroxylated derivatives: Formed by oxidation reactions.
Halogenated derivatives: Formed by substitution reactions on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions due to its complex structure.
Mechanism of Action
The exact mechanism of action of 3-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-triazol-5-yl)phenyl]piperidine: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenyl]piperidine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 3-Methyl-1-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine imparts unique electronic properties that can be exploited in various applications. The combination of the nitro group, phenyl ring, and piperidine ring also provides a versatile scaffold for further functionalization and development.
Properties
IUPAC Name |
5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-6-5-11-23(13-14)17-10-9-16(12-18(17)24(25)26)20-21-19(22-27-20)15-7-3-2-4-8-15/h2-4,7-10,12,14H,5-6,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLREBBCBGTQAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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